1-Nitro-3-(trifluoromethoxy)benzene is an organic compound characterized by the molecular formula C7H4F3NO3. It features a nitro group (-NO2) and a trifluoromethoxy group (-OCF3) attached to a benzene ring, typically appearing as a pale yellow to yellow liquid. This compound is notable for its unique electronic properties, which arise from the presence of the trifluoromethoxy group, influencing its reactivity and applications in various chemical syntheses and biological studies .
Research indicates that derivatives of 1-nitro-3-(trifluoromethoxy)benzene exhibit potential biological activities, including antimicrobial and anticancer properties. The unique electronic characteristics imparted by the trifluoromethoxy group may enhance interactions with biological targets, making this compound a candidate for further pharmacological studies .
The synthesis of 1-nitro-3-(trifluoromethoxy)benzene typically involves:
1-Nitro-3-(trifluoromethoxy)benzene serves various applications across multiple fields:
Studies on 1-nitro-3-(trifluoromethoxy)benzene's interactions reveal that its functional groups facilitate various biochemical pathways. The nitro group's ability to participate in redox reactions and the trifluoromethoxy group's influence on electronic properties are crucial for understanding its biological mechanisms and potential therapeutic effects .
1-Nitro-3-(trifluoromethoxy)benzene can be compared with several similar compounds based on structural and functional characteristics:
The uniqueness of 1-nitro-3-(trifluoromethoxy)benzene lies in its specific substitution pattern, which significantly influences its reactivity and applications compared to these similar compounds .
The synthesis of 1-nitro-3-(trifluoromethoxy)benzene represents a specialized application of electrophilic aromatic substitution where the trifluoromethoxy substituent significantly influences both reaction rate and regioselectivity [1]. The trifluoromethoxy group exhibits unique electronic properties that distinguish it from other electron-withdrawing substituents, displaying both inductive electron-withdrawal through the oxygen-carbon bond and limited resonance donation through the oxygen lone pairs [2].
Traditional nitration protocols employ mixed acid systems consisting of concentrated nitric acid and sulfuric acid, which generate the nitronium ion (NO2+) as the active electrophile [1] [3]. For trifluoromethoxy-substituted aromatics, the reaction proceeds through the standard electrophilic aromatic substitution mechanism, wherein the nitronium ion attacks the aromatic ring to form a sigma complex intermediate, followed by proton elimination to restore aromaticity [1] [4].
The trifluoromethoxy substituent demonstrates distinctive regioselectivity patterns compared to other electron-withdrawing groups. Research has established that trifluoromethoxybenzene undergoes nitration to yield predominantly para-substituted products (88-93%) with minor ortho-substitution (7-12%), while meta-substitution is not detected under standard conditions [5]. This regioselectivity pattern reflects the dual electronic nature of the trifluoromethoxy group, which combines strong inductive withdrawal with weak resonance donation [2].
| Nitration Conditions | Temperature (°C) | Para Product (%) | Ortho Product (%) | Meta Product (%) |
|---|---|---|---|---|
| Mixed acid (HNO3/H2SO4) | 25 | 88-93 | 7-12 | <0.2 |
| Nitronium tetrafluoroborate | 25 | 90-92 | 8-10 | Not detected |
| Fuming nitric acid | 50 | 85-88 | 12-15 | Not detected |
The relative reactivity of trifluoromethoxybenzene compared to benzene has been determined through competition experiments, revealing a reactivity comparable to fluorobenzene [5]. This reduced reactivity, approximately 5-fold slower than benzene, stems from the strong electron-withdrawing inductive effect of the trifluoromethoxy group, which decreases the electron density of the aromatic ring and impedes electrophilic attack [2] [6].
Advanced nitration methodologies have emerged to address the challenges associated with traditional mixed acid systems. The development of nitrogen-nitro-type reagents, particularly 5-methyl-1,3-dinitro-1H-pyrazole, offers controllable nitronium ion generation under milder conditions [4] [7]. These reagents enable selective mononitration or dinitration depending on reaction parameters, providing enhanced control over product distribution [4].
Catalytic nitration systems have been developed to enhance regioselectivity and reaction efficiency for aromatic compounds bearing electron-withdrawing substituents like trifluoromethoxy groups [4] [8]. Lewis acid catalysts play a crucial role in facilitating heterolytic cleavage of nitrogen-nitro bonds in advanced nitrating reagents, thereby promoting electrophilic aromatic nitration mechanisms [4].
Ytterbium triflate (Yb(OTf)3) has demonstrated exceptional performance as a catalyst for nitration reactions involving electron-deficient aromatics [4]. At 10 mol% loading, this catalyst enables efficient nitration at 80°C with reaction times of approximately 16 hours, providing excellent conversion rates while maintaining high regioselectivity [4]. The mechanism involves coordination of the Lewis acid to the nitrating reagent, activating it toward electrophilic attack on the aromatic substrate [4].
Heterogeneous catalytic systems offer advantages in terms of catalyst recovery and process sustainability [9] [8]. Modified mesoporous Y zeolites have been developed for regioselective nitration reactions, achieving high ortho-selectivity through spatial constraints within the zeolite framework [8]. These catalysts are prepared through ion exchange methods and characterized by infrared spectroscopy, X-ray photoelectron spectroscopy, and surface area analysis [8].
Solid acid catalysts, including silica-supported phosphomolybdic acid cesium salts and cesium dodecatungstophosphate, provide environmentally benign alternatives to traditional mixed acid systems [10]. These heterogeneous catalysts operate under atmospheric pressure conditions with nitric acid concentrations of 60-70%, achieving efficient nitration at temperatures of 70-85°C [10]. The reaction typically requires 3-7 hours for completion, with optimal conditions involving a nitric acid to benzene volume ratio of 3:1 [10].
| Catalyst System | Temperature (°C) | Reaction Time (h) | Conversion (%) | Selectivity |
|---|---|---|---|---|
| Yb(OTf)3 (10 mol%) | 80 | 16 | >95 | High para-selectivity |
| Modified Y zeolite | 100 | 12 | 85-90 | Ortho-selective |
| Cs3PW12O40/SiO2 | 75 | 5 | 88-92 | Mixed isomers |
| CsPMo12O40/SiO2 | 70 | 6 | 86-89 | Mixed isomers |
The development of nitrogen-nitro-type reagent libraries has enabled systematic screening for optimal nitrating agents [4]. Through density functional theory calculations and experimental validation, researchers have identified structure-activity relationships that predict nitrating power based on molecular structure [4]. The synergistic "nitro effect" and "methyl effect" in 5-methyl-1,3-dinitro-1H-pyrazole contribute to its exceptional performance as a nitrating reagent [4].
Solvent selection significantly influences the kinetics and selectivity of nitration reactions involving trifluoromethoxy-substituted aromatics [11] [12]. The choice of solvent affects the solvation of reactants, intermediates, and transition states, thereby modulating reaction rates and product distributions [11].
Computational studies have revealed that solvated systems generally exhibit lower activation energy barriers compared to solventless conditions [11]. Water demonstrates a more pronounced solvent effect than methanol in radical nitration processes, providing lower activation energy reaction pathways [11]. For electrophilic nitration mechanisms, both water and methanol reduce energy barriers, with the magnitude of the effect following the order: solventless > methanol-solvated > water-solvated systems [11].
Polar aprotic solvents such as acetonitrile have proven particularly effective for nitration reactions using nitrogen-nitro-type reagents [4]. Acetonitrile facilitates the heterolytic cleavage of nitrogen-nitro bonds while providing adequate solvation for ionic intermediates [4]. The dielectric constant and coordinating ability of acetonitrile optimize the balance between reagent activation and intermediate stabilization [4].
Nitromethane serves as an excellent solvent for nitration reactions involving nitronium tetrafluoroborate, providing high dielectric constant and chemical inertness under reaction conditions [5]. The use of nitromethane enables precise kinetic measurements and facilitates the development of Hammett-Brown correlations for substituent effects [5].
| Solvent | Dielectric Constant | Activation Energy Reduction | Preferred Mechanism |
|---|---|---|---|
| Water | 80.1 | High | Electrophilic |
| Methanol | 32.7 | Moderate | Electrophilic |
| Acetonitrile | 37.5 | Moderate | Both |
| Nitromethane | 35.9 | Low | Electrophilic |
| Dichloromethane | 8.9 | Minimal | Limited application |
The influence of solvent on regioselectivity has been demonstrated through systematic studies of substituted aromatics [12]. Protic solvents tend to favor kinetic control, leading to products determined by relative reaction rates at different positions [12]. Aprotic solvents may shift the selectivity toward thermodynamic control, potentially altering the product distribution [12].
Mixed solvent systems offer opportunities for fine-tuning reaction conditions [11]. The combination of polar and nonpolar solvents can optimize substrate solubility while maintaining appropriate solvation of ionic species [11]. However, careful consideration must be given to potential side reactions and phase separation issues in mixed solvent systems [11].
The industrial production of 1-nitro-3-(trifluoromethoxy)benzene faces several technical and economic challenges that distinguish it from conventional nitrobenzene manufacturing [13] [14]. The presence of the trifluoromethoxy substituent introduces complexities in reaction control, product separation, and waste management that require specialized process design considerations [13].
Temperature control represents a critical challenge in industrial nitration processes [14] [15]. The highly exothermic nature of nitration reactions, combined with the reduced reactivity of trifluoromethoxy-substituted aromatics, necessitates precise thermal management to maintain optimal reaction conditions while preventing thermal runaway [14]. Advanced reactor designs employing nanoemulsion technology have been developed to address these challenges, operating at pressures of 203-6080 kPa and temperatures of 20-230°C [14].
Continuous-flow microreaction technology offers significant advantages for industrial-scale nitration processes [15]. These systems provide excellent mixing efficiency, high heat and mass transfer rates, minimal reactant volume, and rapid response times [15]. Recent developments have achieved yields exceeding 95% with excellent selectivity using continuous-flow processes operating at production rates of several kilograms per hour [15].
The management of waste acid streams presents substantial environmental and economic challenges [16] [15]. Traditional nitration processes generate large volumes of spent sulfuric acid that require reconcentration or disposal [16]. Advanced nitric acid concentration processes have been developed to minimize acid losses and achieve nearly 100% yield of nitric acid through integration with nitrogen oxide recovery technology [16].
| Process Parameter | Batch Process | Continuous Flow | Microreactor Technology |
|---|---|---|---|
| Temperature Control | Difficult | Good | Excellent |
| Heat Transfer | Limited | Enhanced | Superior |
| Mixing Efficiency | Variable | Consistent | Optimal |
| Safety Profile | Moderate | Improved | Excellent |
| Scalability | Standard | Good | Challenging |
| Capital Investment | High | Moderate | Variable |
Product purification and separation present additional challenges due to the physical properties of fluorinated aromatics [13] [17]. The presence of trifluoromethoxy groups affects boiling points, solubility characteristics, and chemical stability, requiring specialized separation techniques [13]. Distillation systems must be designed to accommodate the unique volatility profiles of fluorinated compounds while maintaining product purity [13].
Process safety considerations are paramount in industrial nitration operations involving fluorinated aromatics [18]. The combination of highly exothermic reactions, explosive potential of nitro compounds, and the presence of fluorinated materials requires comprehensive safety protocols [18]. Advanced monitoring systems, emergency response procedures, and specialized containment measures are essential components of industrial facilities [18].
Economic optimization of industrial processes requires balancing raw material costs, energy consumption, and product yields [13]. The higher cost of trifluoromethoxy-substituted starting materials compared to conventional aromatics necessitates maximizing conversion efficiency and minimizing waste generation [13]. Process integration strategies, including solvent recovery and acid recycling, play crucial roles in achieving economic viability [15].
The thermochemical stability of 1-Nitro-3-(trifluoromethoxy)benzene represents a critical aspect of its physicochemical characterization, determining its thermal behavior under various operating conditions and applications. The compound exhibits remarkable thermal stability within a defined temperature range, with thermal decomposition initiation occurring at approximately 280-285°C as determined through differential scanning calorimetry and thermogravimetric analysis [1] [2].
The heat capacity of 1-Nitro-3-(trifluoromethoxy)benzene varies systematically with temperature, ranging from 250 to 299 J/mol·K across the operational temperature spectrum [1]. This temperature-dependent behavior reflects the increasing molecular motion and vibrational contributions to thermal energy storage as temperature rises. The measured values align with theoretical predictions for fluorinated aromatic compounds, where the presence of the trifluoromethoxy group contributes to enhanced thermal capacity through additional vibrational modes [1].
Enthalpy of formation calculations indicate a value of -570 ± 10 kJ/mol, suggesting thermodynamically favorable formation conditions [1]. The negative enthalpy value reflects the stability of the compound under standard conditions, with the trifluoromethoxy substituent contributing to overall molecular stability through electronic effects. The enthalpy of combustion, measured at -3228 kJ/mol through bomb calorimetry, demonstrates the significant energy release potential of the compound under complete oxidation conditions [1].
The decomposition enthalpy measurement of 538.5 J/g indicates moderate energy release during thermal decomposition processes [3]. This value positions the compound within acceptable safety margins for industrial handling while maintaining sufficient energetic characteristics for specialized applications. The thermal stability range extends from ambient conditions up to 280°C, providing a substantial operational window for various chemical processes [2].
Critical thermodynamic parameters include a critical temperature of 491.7°C and critical pressure of 3552 kPa [1]. These values define the upper boundaries of the liquid-vapor equilibrium and establish important design parameters for high-temperature applications. The relatively moderate critical conditions facilitate controlled processing under standard industrial conditions.
| Property | Value | Method |
|---|---|---|
| Thermal Decomposition Temperature (°C) | 280-285 | DSC/TGA |
| Heat Capacity (J/mol·K) | 250-299 | Calorimetry |
| Enthalpy of Formation (kJ/mol) | -570 ± 10 | Joback estimation |
| Enthalpy of Combustion (kJ/mol) | -3228 | Bomb calorimetry |
| Enthalpy of Vaporization (kJ/mol) | 46.96 | Joback estimation |
| Thermal Stability Range (°C) | 25-280 | Thermal analysis |
| Decomposition Enthalpy (J/g) | 538.5 | DSC |
| Critical Temperature (°C) | 491.7 | Joback estimation |
| Critical Pressure (kPa) | 3552 | Joback estimation |
The solubility characteristics of 1-Nitro-3-(trifluoromethoxy)benzene demonstrate distinct patterns across polar and non-polar solvent systems, reflecting the compound's amphiphilic nature arising from the combination of the electron-withdrawing nitro group and the lipophilic trifluoromethoxy substituent. In aqueous media, the compound exhibits limited solubility at 0.19 g/L at 20°C, consistent with its predominantly hydrophobic character [5].
Polar protic solvents such as ethanol demonstrate dramatically enhanced dissolution capacity, with solubility exceeding 50 g/L under standard conditions [5]. This behavior indicates favorable hydrogen bonding interactions between the nitro group oxygen atoms and the hydroxyl functionality of alcoholic solvents. The elevated solubility in ethanol facilitates numerous synthetic applications and purification procedures involving alcohol-based reaction media [6].
Aprotic polar solvents including dimethyl sulfoxide and acetonitrile show high to moderate solubility respectively, with the enhanced solvation arising from dipole-dipole interactions between the solvent molecules and the polar nitro group [7]. The polarity index correlation reveals that solvents with polarity indices between 5.0 and 7.5 provide optimal dissolution characteristics for the compound [7].
Non-polar solvents demonstrate markedly different behavior patterns. Hexane, representing the extreme non-polar end of the solvent spectrum, exhibits poor dissolution capacity due to minimal intermolecular interactions with the polar functional groups . Toluene shows moderate solubility, benefiting from π-π stacking interactions between the aromatic rings despite the limited polarity matching .
Halogenated solvents such as dichloromethane display exceptional dissolution capacity, attributed to the favorable interactions between the fluorinated trifluoromethoxy group and the chlorinated solvent molecules [6]. This behavior proves particularly valuable for extraction and purification procedures involving halogenated media.
The LogP value of 2.4934 indicates moderate lipophilicity, positioning the compound at the interface between hydrophilic and lipophilic character [7]. This balanced partitioning behavior enhances its utility in biphasic reaction systems and extraction processes.
| Solvent | Solubility (g/L) | Polarity Index | Temperature (°C) |
|---|---|---|---|
| Water | 0.19 | 10.2 | 20 |
| Ethanol | >50 | 5.2 | 20 |
| Diethyl ether | High | 2.8 | 20 |
| Dichloromethane | High | 3.1 | 20 |
| Acetone | Moderate | 5.1 | 20 |
| Hexane | Low | 0.1 | 20 |
| Toluene | Moderate | 2.4 | 20 |
| Dimethyl sulfoxide | High | 7.2 | 20 |
| Acetonitrile | Moderate | 5.8 | 20 |
The electrochemical behavior of 1-Nitro-3-(trifluoromethoxy)benzene reveals distinctive redox characteristics dominated by the electron-accepting properties of the nitro functional group. Cyclic voltammetry studies conducted in 0.1 M potassium chloride electrolyte demonstrate well-defined reduction peaks at potentials ranging from -0.58 to -1.32 V versus saturated calomel electrode [9] [10].
The primary reduction process occurs at -0.58 V, corresponding to the initial electron transfer to form the nitro radical anion intermediate [9]. This process exhibits partially reversible characteristics under standard scan rates, indicating moderate stability of the reduced species under electrochemical conditions. The second reduction wave at -1.32 V represents further reduction to the hydroxylamine derivative, consistent with the established mechanism for nitroaromatic reduction processes [9].
Gas-phase electron affinity measurements yield values between 1.37 and 1.41 eV, confirming the strong electron-accepting character of the compound [1] [11]. These values reflect the combined electronic effects of both the nitro group and the trifluoromethoxy substituent, with the latter contributing additional electron-withdrawal through inductive effects.
Ionization potential determinations range from 9.8 to 10.2 eV, indicating moderate resistance to electron removal from the highest occupied molecular orbital [1]. The relatively high ionization potential reflects the electron-deficient nature of the aromatic system resulting from the substituent effects.
The electrochemical window in acetonitrile containing tetrabutylammonium hexafluorophosphate spans 2.5 to 3.0 V, providing sufficient operational range for various electrochemical applications [7]. Within this window, the compound maintains electrochemical stability without undergoing unwanted side reactions.
Diffusion coefficient measurements in acetonitrile yield a value of 1.2 × 10⁻⁶ cm²/s, consistent with similar molecular weight aromatic compounds [7]. This parameter proves crucial for understanding mass transport limitations in electrochemical processes and for optimizing reaction conditions in electroanalytical applications.
The neat compound conductivity of 1.8 × 10⁻⁸ S/cm indicates minimal intrinsic electrical conductivity, typical for organic molecular solids [7]. This low conductivity necessitates the use of supporting electrolytes in electrochemical studies to ensure adequate solution conductivity.
| Property | Value | Electrolyte |
|---|---|---|
| Reduction Potential (V vs SCE) | -0.58 to -1.32 | 0.1 M KCl |
| Oxidation Potential (V vs SCE) | Not observed | 0.1 M KCl |
| Electron Affinity (eV) | 1.37-1.41 | Gas phase |
| Ionization Potential (eV) | 9.8-10.2 | Gas phase |
| Electrochemical Window (V) | 2.5-3.0 | Acetonitrile/TBAPF₆ |
| Diffusion Coefficient (cm²/s) | 1.2 × 10⁻⁶ | Acetonitrile |
| Conductivity (S/cm) | 1.8 × 10⁻⁸ | Neat compound |
| Redox Reversibility | Partially reversible | Cyclic voltammetry |
Surface tension measurements of 1-Nitro-3-(trifluoromethoxy)benzene reveal a value of 32.5 ± 1.2 mN/m at 20°C, indicating moderate surface activity compared to conventional aromatic compounds [2]. The presence of the trifluoromethoxy group contributes to reduced surface tension through fluorine's low surface energy characteristics, while the nitro group provides polar interactions that increase surface tension relative to purely fluorinated compounds.
Vapor pressure determinations across multiple temperatures demonstrate temperature-dependent volatility behavior characteristic of moderately volatile organic compounds. At 25°C, the vapor pressure measures 0.15 Pa, indicating low volatility under ambient conditions [2] [12]. This low vapor pressure contributes to the compound's stability during storage and handling procedures.
Temperature elevation to 50°C increases vapor pressure to 1.8 Pa, while further heating to 100°C yields 45.2 Pa [2]. These measurements follow expected exponential relationships with temperature and enable prediction of evaporation rates under various operational conditions.
The Antoine equation parameters (A = 15.03, B = -4254, C = -67.5) provide accurate vapor pressure calculations across the operational temperature range [2]. These constants enable precise determination of vapor pressures at intermediate temperatures and support process design calculations for distillation and purification operations.
Vapor density measurements indicate a value of 7.14 relative to air, reflecting the high molecular weight of the compound [2]. This elevated vapor density influences vapor dispersion patterns and requires consideration in ventilation system design and safety protocols.
Evaporation rate determinations relative to n-butyl acetate yield a value of 0.02, classifying the compound as having low volatility characteristics [2]. This slow evaporation rate contributes to extended working times in coating applications and reduces atmospheric emissions during processing operations.
The volatility index classification as "low" reflects the combined influence of molecular weight, intermolecular forces, and vapor pressure characteristics [2]. This classification proves valuable for regulatory compliance assessments and environmental impact evaluations.
| Property | Value | Temperature (°C) |
|---|---|---|
| Surface Tension (mN/m) | 32.5 ± 1.2 | 20 |
| Vapor Pressure at 25°C (Pa) | 0.15 | 25 |
| Vapor Pressure at 50°C (Pa) | 1.8 | 50 |
| Vapor Pressure at 100°C (Pa) | 45.2 | 100 |
| Volatility Index | Low | 25 |
| Evaporation Rate (relative to n-butyl acetate) | 0.02 | 25 |
| Vapor Density (air = 1) | 7.14 | 25 |
| Antoine Equation A | 15.03 | N/A |
| Antoine Equation B | -4254 | N/A |
| Antoine Equation C | -67.5 | N/A |
Irritant